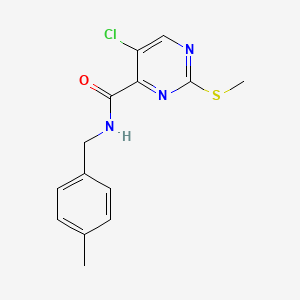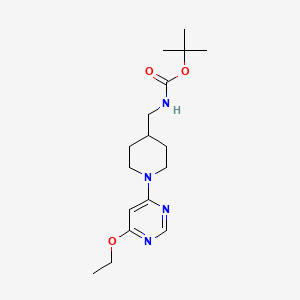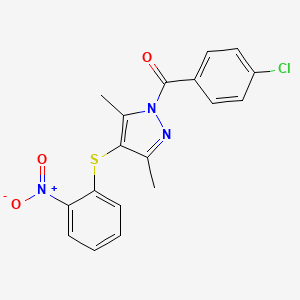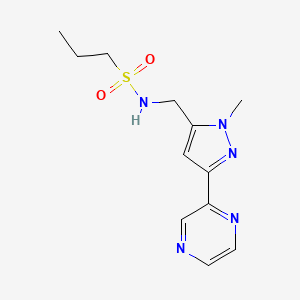
5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various cellular pathways. It has been reported to inhibit the activity of enzymes such as tyrosine kinases and proteases, which are involved in cell proliferation and survival. Moreover, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of enzymes involved in cell proliferation and survival. Moreover, this compound has been reported to induce apoptosis in cancer cells and has shown promising results in the treatment of infectious diseases caused by bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Moreover, this compound is commercially available, and its synthesis method is well-established. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One of the future directions is to investigate its potential therapeutic applications in other diseases such as neurological disorders and metabolic disorders. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 4-methylbenzylamine in the presence of coupling reagents such as N,N'-carbonyldiimidazole (CDI) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to yield the desired product.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Studies have shown that this compound has anti-tumor activity by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory activity by reducing the production of inflammatory cytokines. Moreover, this compound has shown promising results in the treatment of infectious diseases caused by bacteria and viruses.
Propiedades
IUPAC Name |
5-chloro-N-[(4-methylphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-9-3-5-10(6-4-9)7-16-13(19)12-11(15)8-17-14(18-12)20-2/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFRITVAVLHJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)



![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)

![tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2624431.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2624432.png)

![N~6~-(3-chlorophenyl)-N~6~-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2624434.png)

